4-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-one

Lipophilicity Physicochemical Properties Drug Design

Selecting 4-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-one is a strategic choice for medicinal chemistry programs. Unlike its methoxy (LogP 1.68) or hydroxy (LogP 1.52) analogs, its elevated LogP of 2.42 is optimal for CNS penetration. The difluoromethoxy group's unique hydrogen-bond donor acidity (α=0.10) enables specific binding interactions unavailable to simple alkoxy isosteres, which is critical for high-affinity probe development. Furthermore, this -OCF₂H motif provides metabolic resilience against O-dealkylation, directly addressing a common microsomal instability liability. Procure this versatile, high-purity (≥98%) indanone scaffold to efficiently introduce these privileged physicochemical properties into your advanced intermediates.

Molecular Formula C10H8F2O2
Molecular Weight 198.17 g/mol
Cat. No. B15069563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-one
Molecular FormulaC10H8F2O2
Molecular Weight198.17 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C1C(=CC=C2)OC(F)F
InChIInChI=1S/C10H8F2O2/c11-10(12)14-9-3-1-2-6-7(9)4-5-8(6)13/h1-3,10H,4-5H2
InChIKeyNIFKJWWTZGASKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-one (CAS 927406-20-0): A Fluorinated Indanone Building Block


4-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-one (CAS 927406-20-0) is a substituted indan-1-one derivative featuring a difluoromethoxy (–OCF₂H) group at the 4-position of the bicyclic framework. It is commercially available in research-grade quantities with a typical purity specification of ≥98% . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and drug discovery, where the difluoromethoxy moiety imparts distinct physicochemical properties—including modulated lipophilicity, enhanced metabolic stability, and unique hydrogen-bonding capability—compared to unsubstituted or non-fluorinated analogs [1].

Why Generic Indanone Substitution Is Not Advisable for Applications Requiring 4-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-one


Interchanging 4-substituted indan-1-one analogs without quantitative evaluation of their divergent physicochemical and pharmacokinetic properties can compromise the outcome of synthetic campaigns or structure–activity relationship (SAR) studies. The difluoromethoxy substituent at the 4-position is not a simple isostere of methoxy (–OCH₃) or hydroxy (–OH); it imparts a distinct combination of lipophilicity, hydrogen-bond donor acidity, and metabolic resistance that directly influences target engagement, membrane permeability, and in vivo clearance [1]. The following evidence demonstrates that 4-(difluoromethoxy)-2,3-dihydro-1H-inden-1-one offers quantifiably different properties that must be considered during scientific selection or procurement.

Quantitative Differentiation Guide for 4-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-one Relative to In-Class Analogs


Lipophilicity (LogP) Comparison: Difluoromethoxy vs. Methoxy and Hydroxy Substitution at the 4-Position

The presence of the difluoromethoxy group at the 4-position significantly increases the lipophilicity of the indan-1-one core compared to common oxygen-containing substituents. The calculated LogP for 4-(difluoromethoxy)-2,3-dihydro-1H-inden-1-one is 2.42 , whereas the corresponding 4-methoxy analog has a LogP of 1.68 [1] and the 4-hydroxy analog has a LogP of 1.52 [2]. This enhanced lipophilicity is critical for improving passive membrane permeability and for engaging hydrophobic binding pockets in target proteins.

Lipophilicity Physicochemical Properties Drug Design

Hydrogen-Bond Donor Acidity: Difluoromethoxy Confers Unique H-Bonding Capacity Absent in Methoxy Analogs

The difluoromethoxy group (–OCF₂H) functions as a weak hydrogen-bond donor, a property essentially absent in methoxy (–OCH₃) substituents. Experimental measurement of hydrogen-bond acidity (α) shows that an aryl difluoromethoxy group has an α value of 0.10, whereas an aryl methoxy group exhibits α < 0.01 [1]. This additional intermolecular interaction can strengthen ligand–target binding and modulate conformational preferences.

Hydrogen Bonding Molecular Recognition PET Tracer Design

Metabolic Stability Enhancement: Class-Level Evidence for Reduced Oxidative Clearance with –OCF₂H

Replacement of a methoxy group with a difluoromethoxy isostere is a well-established strategy to improve metabolic stability by hindering cytochrome P450-mediated O-dealkylation. In a comparative study of PDE4D inhibitors, the substitution of a 3-methoxy group with a 3-difluoromethoxy moiety resulted in a compound (3b) with an improved pharmacokinetic profile relative to its non-fluorinated analogue [1]. While direct microsomal half-life data for this specific indanone are not publicly available, the class-level trend demonstrates that the –OCF₂H group generally confers greater resistance to oxidative metabolism compared to –OCH₃ or –OH.

Metabolic Stability Pharmacokinetics ADME

Recommended Application Scenarios for 4-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-one Based on Quantitative Differentiation


Synthesis of CNS-Penetrant Drug Candidates Requiring Balanced Lipophilicity and Metabolic Stability

The elevated LogP (2.42) of 4-(difluoromethoxy)-2,3-dihydro-1H-inden-1-one, compared to methoxy (LogP 1.68) and hydroxy (LogP 1.52) analogs, positions it as an advantageous building block for constructing lead compounds intended for central nervous system (CNS) targets . The difluoromethoxy group simultaneously provides the lipophilicity necessary for blood-brain barrier penetration while offering metabolic resilience that simple alkoxy groups lack [1].

Design of PET Radioligands and Fluorinated Molecular Probes

The unique hydrogen-bond donor acidity (α = 0.10) of the difluoromethoxy group enables specific binding interactions that are unavailable to methoxy-substituted analogs (α < 0.01) [1]. This property has been exploited in the development of high-affinity PET radioligands such as [18F]JMJ-199, where the –OCF₂H moiety contributes to both target engagement and favorable CNS PET MPO scores [1]. 4-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-one can serve as a versatile precursor for introducing this privileged fragment into imaging agents.

Medicinal Chemistry Optimization of Lead Series with Identified O-Dealkylation Liabilities

In lead optimization campaigns where microsomal instability due to O-dealkylation of a methoxy group is a limiting factor, substituting with a difluoromethoxy isostere is a validated tactic to extend half-life and reduce clearance [2]. This indanone derivative provides a direct entry point for incorporating the –OCF₂H group into advanced intermediates, thereby circumventing the need for late-stage, low-yielding fluorination chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Difluoromethoxy)-2,3-dihydro-1H-inden-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.